molecular formula C8H7BrF3N B1280852 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine CAS No. 843608-46-8

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No. B1280852
M. Wt: 254.05 g/mol
InChI Key: ZUFCCCNTJRQNCF-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and pH. Chemical properties also include reactivity with other substances .

Scientific Research Applications

Synthesis and Material Development

  • Fluorinated Polyimides : 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine derivatives are used in the synthesis of fluorinated polyimides. These polyimides exhibit excellent solubility, good thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Tao et al., 2009).

Chemical Synthesis and Characterization

  • Intermediate for Liquid Crystal Display Materials : The compound serves as a key intermediate in synthesizing materials for liquid crystal displays. Its synthesis involves specific catalytic processes that yield higher product quality (Ren Guo-du, 2001).
  • Novel Polyimides : It's used in creating novel fluorine-containing polyimides with properties like solubility in various solvents and exceptional thermal stability, which are significant in the polymer industry (Yin et al., 2005).

Luminescent Materials and Detection Applications

  • Luminescent Covalent-Organic Polymers : The compound contributes to the synthesis of luminescent covalent-organic polymers, which are effective in detecting explosives and small organic molecules (Xiang & Cao, 2012).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Reactions : It plays a role in palladium-catalyzed Grignard cross-coupling reactions, demonstrating its utility in complex organic synthesis processes (Kamikawa & Hayashi, 1997).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and potential health effects. This information is usually available in a material safety data sheet (MSDS) .

properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCCCNTJRQNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478988
Record name 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

CAS RN

843608-46-8
Record name 4-Bromo-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843608-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 843608-46-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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